molecular formula C10H13NO4 B110732 Methyl 2-amino-4,6-dimethoxybenzoate CAS No. 379228-26-9

Methyl 2-amino-4,6-dimethoxybenzoate

Cat. No. B110732
M. Wt: 211.21 g/mol
InChI Key: AXIFIORAYHVIGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various starting materials and reagents. For instance, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate, suggesting that similar starting materials could potentially be used for the synthesis of methyl 2-amino-4,6-dimethoxybenzoate . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid through methylation and subsequent reactions indicates a possible pathway for introducing methoxy groups into the benzene ring .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was elucidated, showing a slightly warped ring system and the orientation of substituents . This information can be useful in predicting the molecular structure of methyl 2-amino-4,6-dimethoxybenzoate, as the position and nature of substituents can significantly affect the overall geometry of the molecule.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the reactivity of methyl 2-amino-4,6-dimethoxybenzoate. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to a series of transformations, including methylation, catalytic hydrogenation, and reduction . These reactions could provide insights into how methyl 2-amino-4,6-dimethoxybenzoate might behave under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 2-amino-4,6-dimethoxybenzoate are not directly reported, the properties of structurally similar compounds can offer some clues. For example, the synthesis of a new polymorph of 2,6-dimethoxybenzoic acid reveals information about crystal structure and hydrogen bonding patterns . Additionally, the synthesis of 2,6-dimethoxybenzoic acid provides details on reaction conditions and yields, which could be relevant for the synthesis and purification of methyl 2-amino-4,6-dimethoxybenzoate .

Scientific Research Applications

1. Chemical Reactivity and Nucleophilicity

Methyl 2-amino-4,6-dimethoxybenzoate is studied for its nitrogen and carbon nucleophilicities. Forlani et al. (2006) examined the reactions of 2-aminothiazole derivatives with 4,6-dinitrobenzofuroxan, revealing their reactivity and nucleophilicity, comparable to N-methylindole and indole (Forlani et al., 2006).

2. Role in Synthesis of Complex Compounds

This compound is used in the synthesis of complex chemical structures. Charlton et al. (1990) described its use in the asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, a process starting from 2-amino-4,5-dimethoxybenzoic acid (Charlton et al., 1990).

3. Involvement in Natural Product Chemistry

Reisch et al. (1990) used methyl 6-amino-2,3-dimethoxybenzoate, derived from methyl 2-amino-4,6-dimethoxybenzoate, in the synthesis of new acridone alkaloids, showing its potential in natural product chemistry (Reisch et al., 1990).

4. Application in Analyzing Molecular Interactions

Tormo et al. (2008) investigated the interactions between an anesthetic analogue, methyl 2-amino-4,5-dimethoxybenzoate, and human serum albumin, providing insights into molecular dynamics and interactions in biological systems (Tormo et al., 2008).

Safety And Hazards

Methyl 2-amino-4,6-dimethoxybenzoate has been classified with the GHS07 pictogram, indicating that it is harmful if swallowed . The compound has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements for this compound are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 2-amino-4,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFIORAYHVIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468414
Record name methyl 2-amino-4,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,6-dimethoxybenzoate

CAS RN

379228-26-9
Record name methyl 2-amino-4,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-4,6-dimethoxybenzoic acid (7.888 g, 40 mmol) in MeOH (40 mL) and THF (40 mL) at room temperature was dropped 2.0 M solution of (trimethylsilyl)diazomethane in diethyl ether. The mixture was stirred at room temperature overnight. After the solvent was evaporated under reduced pressure, water and EtOAc was added to the residue. The organic layer was separated, dried (MgSO4) and concentrated under reduced pressure. The crude product was purified by silica gel chromatography with 20-40% EtOAc/hexane as eluants to afford methyl 2-amino-4,6-dimethoxybenzoate as a solid (6.462 g, 76%). 1H NMR (300 MHz, CDCl3) δ 5.83 (d, 1H), 5.78 (d, 1H), 5.53 (br, 2H), 3.86 (s, 3H), 3.80 (s, 3H), 3.77 (s, 3H); LC-MS (ESI) m/z 212 (M+H)+.
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7.888 g
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Synthesis routes and methods II

Procedure details

Dimethyl sulfate (1.04 ml, 11.0 mmol) was added dropwise to a mixture of potassium carbonate (3.34 g, 24.2 mmol) and 2-amino-4,6-dimethoxybenzoic acid (2.56 g, 11.0 mmol) in dimethylformamide (70 ml) at 0° C. The reaction was stirred for 1 hour, then poured into water. The resulting precipitate was filtered, washed with water and dried in vacuo. The filtrate was extracted with ethyl acetate, and the combined organic extracts were dried (magnesium sulphate) and concentrated in vacuo. The combined solids were dried in vacuo to yield methyl 2-amino-4,6-dimethoxybenzoate (1.8 g, 77% yield) as a yellow crystalline solid:
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1.04 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LF Hennequin, J Allen, J Breed, J Curwen… - Journal of medicinal …, 2006 - ACS Publications
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-…
Number of citations: 389 pubs.acs.org
T Güngör, Y Chen, R Golla, Z Ma… - Journal of medicinal …, 2006 - ACS Publications
On the basis of the stucture of genistein, a new series of 3-arylquinazolines was prepared and tested for their estrogen receptor (ER) α and β affinities. 5,7-Dihydroxy-3-(4-hydroxyphenyl…
Number of citations: 72 pubs.acs.org

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